Isoform Selectivity: 39-Fold Liver vs. Muscle CPT1 Preference Enables Tissue-Specific Fatty Acid Oxidation Studies
Teglicar exhibits a 39-fold higher selectivity for the liver isoform (L-CPT1) compared to the muscle isoform (M-CPT1) . In contrast, etomoxir shows only a ~1.3-fold selectivity for L-CPT1 over M-CPT1 based on recombinant enzyme IC50 values (4.1 μM vs 3.1 μM) [1], while oxfenicine is 46-fold selective for the muscle isoform (M-CPT1) over the liver isoform . This quantitative selectivity differential directly dictates which tissue's fatty acid oxidation is predominantly impacted in vivo.
| Evidence Dimension | CPT1 Isoform Selectivity Ratio (Liver vs. Muscle) |
|---|---|
| Target Compound Data | 39-fold (L-CPT1 preference) |
| Comparator Or Baseline | Etomoxir: ~1.3-fold (L-CPT1 preference); Oxfenicine: 46-fold (M-CPT1 preference) |
| Quantified Difference | Teglicar is 30-fold more liver-selective than etomoxir; opposite tissue preference vs. oxfenicine |
| Conditions | In vitro enzyme inhibition assays on recombinant or isolated isoforms |
Why This Matters
Procurement of Teglicar is essential when experimental objectives require liver-specific (CPT1A) inhibition without confounding effects on muscle (CPT1B) or cardiac fatty acid metabolism.
- [1] BRENDA Enzyme Database. EC 2.3.1.21 - carnitine O-palmitoyltransferase (Etomoxir IC50 data). View Source
